molecular formula C14H19NO3 B1337159 tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 216064-48-1

tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B1337159
CAS No.: 216064-48-1
M. Wt: 249.3 g/mol
InChI Key: HOTHBGIMLRDQNB-UHFFFAOYSA-N
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Description

tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 216064-48-1) is a protected tetrahydroisoquinoline derivative widely used as a synthetic intermediate in medicinal chemistry. Its structure features a hydroxyl group at the 5-position of the isoquinoline core and a tert-butyl carbamate protecting group at the 2-position. This compound is commercially available with 97% purity and is typically stocked for research purposes .

Properties

IUPAC Name

tert-butyl 5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-15)5-4-6-12(11)16/h4-6,16H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTHBGIMLRDQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441486
Record name tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216064-48-1
Record name tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with 5-hydroxy-1,2,3,4-tetrahydroisoquinoline or related isoquinoline derivatives. The hydroxyl group is either pre-installed or introduced via directed hydroxylation methods. The nitrogen at position 2 is then protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.

Detailed Synthetic Procedure

A representative preparation method is as follows, adapted from a well-documented protocol:

Step Reagents & Conditions Description Yield (%)
1 5-hydroxy tetrahydroisoquinoline (0.86 g, 5.34 mmol) dissolved in 1,4-dioxane (25 mL) under argon atmosphere Preparation of substrate solution
2 Addition of di-tert-butyl dicarbonate (1.16 g, 5.34 mmol) Boc protection of the nitrogen
3 Stirring at room temperature for 24 hours Reaction time for complete carbamate formation
4 Concentration in vacuo to remove solvent Isolation of crude product
5 Dilution with diethyl ether and addition of water Extraction and phase separation
6 Drying organic layer over MgSO4, filtration, and concentration Purification of crude carbamate
7 Recrystallization from methylene chloride-hexane Final purification to obtain yellow crystals 94%

This method yields tert-butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate as a solid with high purity and yield.

Alternative Synthetic Routes and Catalytic Methods

  • Enantioselective Synthesis : Using chiral catalysts such as RuCl(p-cymene)[(S,S)-Ts-DPEN] enables asymmetric hydrogenation of isoquinolinium salts followed by Boc protection to yield enantiomerically enriched products.

  • Hydroxylation Strategies : Directed ortho-metalation followed by electrophilic hydroxylation or use of mild oxidants (e.g., DMDO) can introduce the hydroxy group regioselectively on the isoquinoline ring.

  • Late-Stage Functionalization : Palladium-catalyzed C–H activation methods allow for direct hydroxylation or carbamate installation on preformed isoquinoline scaffolds, improving step economy and yield.

Reaction Mechanism Insights

  • The Boc protection proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming the carbamate linkage.

  • The hydroxy group at the 5-position is typically stable under these conditions but can be further functionalized if needed.

Purification and Characterization

  • Purification : Recrystallization from methylene chloride-hexane or column chromatography using silica gel with gradients of ethyl acetate/hexane is standard.

  • Characterization : Confirmed by ¹H NMR (tert-butyl singlet at δ ~1.4 ppm), ¹³C NMR, mass spectrometry (m/z 249.31 [M+H]+), and HPLC purity (>95%).

Data Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Boc Protection of 5-hydroxy tetrahydroisoquinoline 5-hydroxy tetrahydroisoquinoline Di-tert-butyl dicarbonate, dioxane Room temp, 24 h, argon atmosphere 94 Simple, high yield, scalable
Enantioselective hydrogenation + Boc protection Isoquinolinium salt RuCl(p-cymene)[(S,S)-Ts-DPEN], Boc2O 0–30 °C, 18 h Moderate to high Enables chiral synthesis
Directed ortho-metalation + hydroxylation Isoquinoline derivative n-BuLi, electrophilic hydroxylation agents Low temp (-78 °C) Variable Regioselective hydroxylation

Research Findings and Notes

  • The tert-butyl carbamate group provides steric protection and stability during synthetic manipulations, facilitating downstream functionalization.

  • The hydroxyl group at the 5-position can be further derivatized via alkylation or acylation, expanding the compound’s utility in medicinal chemistry.

  • The reaction conditions favor mild, non-acidic environments to prevent premature deprotection or degradation of the carbamate.

  • The use of inert atmosphere (argon or nitrogen) is critical to avoid oxidation or side reactions during the Boc protection step.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butyl carbamate group serves as a temporary protective group for amines, enabling selective transformations. Acidic hydrolysis is the primary method for Boc removal:

Reaction Conditions Outcome Yield Source
HCl (4M in dioxane) at 25°C for 2 hrsCleavage of Boc group to yield 5-hydroxy-1,2,3,4-tetrahydroisoquinoline92%
Trifluoroacetic acid (TFA) in DCMRapid deprotection (<30 min) under mild conditions89%

Mechanistic studies indicate protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol, regenerating the free amine .

Functionalization of the Hydroxyl Group

The 5-hydroxy group participates in nucleophilic substitutions and oxidations:

Etherification

Reagents Conditions Product Yield
Methyl iodide, K₂CO₃DMF, 60°C, 12 hrs5-methoxy derivative78%
Benzyl bromide, NaHTHF, 0°C → RT, 6 hrs5-benzyloxy analog85%

Oxidation

Controlled oxidation with Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, though over-oxidation of the dihydroisoquinoline ring may occur.

Ring-Modification Reactions

The dihydroisoquinoline core undergoes selective transformations:

Aromatic Electrophilic Substitution

The hydroxyl group directs electrophiles to the C-8 position:

Electrophile Conditions Product Yield
HNO₃ (fuming)H₂SO₄, 0°C, 2 hrs8-nitro derivative63%
Br₂ (1 equiv)AcOH, RT, 1 hr8-bromo derivative71%

Reduction of the Dihydro Ring

Catalytic hydrogenation (H₂/Pd-C, 50 psi) fully saturates the ring to produce a decahydroisoquinoline derivative.

Cross-Coupling Reactions

The Boc-protected amine enhances stability during metal-catalyzed reactions:

Reaction Type Catalyst System Substrate Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids68-82%
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halides75%

Enzymatic Modifications

Biological systems selectively modify the compound:

  • Cytochrome P450 Oxidation : Introduces hydroxyl groups at C-6 or C-7 positions in liver microsomes.

  • Glucuronidation : UDP-glucuronosyltransferases conjugate the hydroxyl group, enhancing water solubility.

Stability Under Physiological Conditions

Parameter Value Implications
Plasma stability (pH 7.4)t₁/₂ = 4.2 hrsModerate metabolic liability
Thermal decompositionOnset: 218°CStable below 200°C in inert atmosphere

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that derivatives of isoquinoline compounds exhibit significant antioxidant activity. Tert-butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate has been studied for its potential to scavenge free radicals, which can contribute to cellular damage and various diseases. A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its utility in developing therapeutic agents for conditions associated with oxidative damage .

Neuroprotective Effects
The neuroprotective properties of isoquinoline derivatives are well-documented. This compound has shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents. In a controlled experiment, treatment with this compound resulted in a significant decrease in cell death rates compared to untreated controls . This positions the compound as a candidate for further research in neurodegenerative diseases.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it suitable for synthesizing more complex isoquinoline derivatives. For instance, it can be used in the synthesis of biologically active compounds through reactions such as acylation and alkylation .

Case Study: Synthesis of Isoquinoline Derivatives
A notable case study involved the use of this compound in the synthesis of novel isoquinoline-based inhibitors for specific enzymes. The synthetic route employed this compound as a precursor, leading to derivatives that exhibited enhanced inhibitory activity against targeted enzymes involved in cancer metabolism .

Material Science

Polymer Chemistry Applications
In material science, this compound has been explored for its potential use in polymer chemistry. Its ability to undergo polymerization reactions allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials .

Case Study: Development of Composite Materials
A recent study investigated the incorporation of this compound into biodegradable polymers to create composite materials with improved mechanical strength and thermal resistance. The composites demonstrated significant enhancements compared to control samples without the compound, indicating its potential utility in sustainable material applications .

Mechanism of Action

The mechanism of action of tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tetrahydroisoquinoline derivatives, focusing on substituent effects, synthesis, physical properties, and applications.

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Substituent Position & Group CAS No. Key Properties/Applications References
tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate 5-OH 216064-48-1 High polarity; used in drug discovery
tert-Butyl 5-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate 5-OCH₃ 860436-56-2 Predicted pKa: -1.5; density: 1.104 g/cm³
tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate 5-NO₂ 397864-14-1 Electron-withdrawing; reactive intermediate
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate 7-Br - Suzuki coupling precursor (96% yield)
tert-Butyl 7-(2-hydroxy-phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate 7-(2-OH-C₆H₄) - Yellow oil; 53% yield
tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate 6-OH 158984-83-9 Positional isomer of target compound
Key Observations:
  • Polarity and Reactivity : The 5-hydroxy group in the target compound enhances polarity compared to 5-methoxy or 5-nitro derivatives, making it suitable for hydrogen bonding in drug-receptor interactions .
  • Positional Isomerism : The 6-hydroxy isomer (CAS: 158984-83-9) exhibits similar physical properties but distinct electronic environments due to substituent placement .
  • Electron-Withdrawing Groups: Nitro derivatives (e.g., 5-NO₂) are more reactive in nucleophilic substitutions, whereas bromo derivatives (e.g., 7-Br) serve as cross-coupling precursors .
Key Observations:
  • Bromo and boronic ester derivatives (e.g., 7-Br, 7-boronates) achieve high yields (>95%) under Pd-catalyzed conditions, highlighting their utility in iterative synthesis .

Physical and Spectral Properties

Table 3: Physical Properties
Compound Name Boiling Point (°C) Density (g/cm³) pKa Spectral Data Availability
This compound Not reported Not reported Not reported Limited (NMR inferred)
tert-Butyl 5-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate 382.7 (predicted) 1.104 -1.5 NMR, MS
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate Not reported Not reported Not reported ¹H-NMR (δ 7.2–6.8 ppm)
Key Observations:
  • Methoxy derivatives exhibit lower acidity (predicted pKa: -1.5) compared to phenolic -OH groups, which typically have pKa ~10 .

Biological Activity

tert-butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 216064-48-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C14_{14}H19_{19}NO3_3
  • Molecular Weight : 249.31 g/mol
  • CAS Number : 216064-48-1
  • Purity : Typically ≥ 95% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on neurotransmitter systems and exhibit antioxidant properties.

Neuroprotective Effects

Research indicates that compounds similar to tert-butyl 5-hydroxy-3,4-dihydroisoquinoline derivatives can inhibit acetylcholinesterase (AChE) activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. For instance, studies have shown that related compounds exhibit IC50_{50} values ranging from 0.75 µM to 7.4 µM against AChE and butyrylcholinesterase (BChE), indicating significant inhibitory potential .

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities using assays such as ABTS and FRAP. These studies demonstrated that this compound can effectively reduce oxidative stress markers in vitro, suggesting a protective role against oxidative damage in neuronal cells .

In Vivo Studies

In a mouse model of scopolamine-induced memory deficits, administration of this compound resulted in improved cognitive function as measured by behavioral tests. The compound's neuroprotective effects were attributed to its ability to modulate cholinergic signaling and reduce oxidative stress in the brain .

Pharmacokinetic Profiles

Pharmacokinetic studies have shown that the compound exhibits favorable absorption and distribution characteristics. In mouse models, the plasma half-life was approximately 3.2 hours, with good bioavailability observed in brain tissues .

Data Summary Table

Property Value
Molecular FormulaC14_{14}H19_{19}NO3_3
Molecular Weight249.31 g/mol
CAS Number216064-48-1
IC50_{50} (AChE)0.75 - 7.4 µM
Antioxidant ActivityEffective in ABTS & FRAP
Half-life (Mouse Model)3.2 hours

Q & A

Q. What are the standard synthetic routes for tert-butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how are intermediates purified?

The compound is typically synthesized via microwave-assisted coupling reactions. For example, tert-butyl derivatives are formed by reacting substituted isoquinolines with Boc-protecting agents in tetrahydrofuran (THF) under microwave conditions (100°C, 1 hour). Post-reaction, the product is filtered, concentrated, and purified via silica gel chromatography using gradients of ethyl acetate/hexanes . For analogs, Suzuki-Miyaura cross-coupling with Pd(dppf)Cl₂ catalysts and boronic esters in DMSO (90°C) is employed, achieving >95% yields .

Q. How is the hydroxyl group at position 5 characterized structurally, and what analytical techniques validate its presence?

The hydroxyl group is confirmed via 1H^1H-NMR (δ ~5.5–6.5 ppm as a broad singlet) and IR spectroscopy (O-H stretch ~3200–3600 cm1^{-1}). For analogs, heteronuclear correlation spectroscopy (HSQC/HMBC) maps proton-carbon connectivity, while X-ray crystallography (using SHELXL ) resolves spatial orientation. Mass spectrometry (ESI-TOF) validates molecular weight with <2 ppm error .

Q. What are the recommended storage conditions to prevent degradation of the hydroxyl-substituted dihydroisoquinoline core?

Store under inert atmosphere (N₂/Ar) at 2–8°C in sealed containers. The hydroxyl group’s polarity increases sensitivity to moisture and oxidation; stability tests show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can regioselective functionalization of the dihydroisoquinoline scaffold be achieved without compromising the hydroxyl group?

Protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to reactions. For example, lithiation at position 7 (using n-BuLi in THF, −78°C) followed by electrophilic quenching with allyl bromides or trimethylsilyl chlorides achieves >80% regioselectivity. Deprotection with TBAF restores the hydroxyl group . Computational modeling (DFT) predicts reactive sites, reducing trial-and-error synthesis .

Q. What strategies resolve contradictions in reaction yields reported for microwave vs. conventional heating?

Optimize microwave parameters (power, ramp time) to avoid localized overheating. For instance, tert-butyl 7-bromo analogs show 99% yield under microwave (100°C, 1 hour) vs. 75% with oil-bath heating (reflux, 12 hours) due to improved energy transfer . Kinetic studies (HPLC monitoring) identify side reactions (e.g., Boc-deprotection) at prolonged conventional heating times .

Q. How does the hydroxyl group’s position (5 vs. 6/7/8) influence biological activity in structure-activity relationship (SAR) studies?

Position 5-hydroxyl derivatives exhibit enhanced hydrogen bonding with kinase active sites (e.g., Wee1 inhibitors, IC₅₀ = 12 nM vs. 45 nM for position 7-hydroxy). Molecular docking (AutoDock Vina) and MD simulations (AMBER) correlate activity with binding pocket interactions. Experimental validation via SPR shows KD values differing by 3–5× across positional isomers .

Q. What methodologies assess the compound’s stability under catalytic hydrogenation conditions?

Use high-pressure NMR (HP-NMR) to monitor hydrogenation in real-time. tert-Butyl 5-hydroxy analogs show selective reduction of the dihydroisoquinoline ring (C=N to C-N) without hydroxyl group cleavage under 10 atm H₂ with Pd/C. TLC-MS tracks intermediates, while 13C^{13}C-NMR confirms retention of stereochemistry .

Methodological Considerations

  • Contradiction Analysis : Conflicting solubility data (e.g., DMSO vs. THF) are resolved by temperature-dependent solubility assays .
  • Sensitive Functional Groups : Use flow chemistry to minimize exposure of the hydroxyl group to harsh conditions during azide introductions .
  • Data Reproducibility : Pre-dry solvents (molecular sieves) and substrates (lyophilization) to mitigate variability in moisture-sensitive reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 2
tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

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